1-Hydroxymethyl-3-cyclopentene

Carbocyclic nucleoside synthesis Diastereoselective epoxidation Protecting group strategy

1-Hydroxymethyl-3-cyclopentene (CAS 25125-21-7, cyclopent-3-en-1-ylmethanol, molecular formula C₆H₁₀O, MW 98.14 g/mol) is a five-membered cyclic allylic alcohol featuring a hydroxymethyl substituent at the 1-position and an endocyclic double bond at the 3-position of the cyclopentene ring. The compound is a colourless to pale yellow liquid with a boiling point of 130.3 °C at 760 mmHg, density 0.975 g/cm³, refractive index 1.486, and logP approximately 1.0.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 25125-21-7
Cat. No. B1301006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxymethyl-3-cyclopentene
CAS25125-21-7
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESC1C=CCC1CO
InChIInChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h1-2,6-7H,3-5H2
InChIKeyADLKZHGHNJBOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxymethyl-3-cyclopentene (CAS 25125-21-7) – Key Building Block for Carbocyclic Nucleoside Synthesis


1-Hydroxymethyl-3-cyclopentene (CAS 25125-21-7, cyclopent-3-en-1-ylmethanol, molecular formula C₆H₁₀O, MW 98.14 g/mol) is a five-membered cyclic allylic alcohol featuring a hydroxymethyl substituent at the 1-position and an endocyclic double bond at the 3-position of the cyclopentene ring [1]. The compound is a colourless to pale yellow liquid with a boiling point of 130.3 °C at 760 mmHg, density 0.975 g/cm³, refractive index 1.486, and logP approximately 1.0 [1]. Its defining structural feature—a non-conjugated allylic alcohol with a prochiral cyclopentene scaffold—renders it a strategically important intermediate in medicinal chemistry, most notably as a precursor to carbocyclic nucleoside analogues (carbanucleosides), where the endocyclic double bond enables diastereoselective epoxidation and the free hydroxyl permits protecting-group-tunable stereocontrol [2][3].

Why Regioisomeric Cyclopentene Methanols Cannot Substitute 1-Hydroxymethyl-3-cyclopentene in Carbanucleoside Synthesis


The position of the endocyclic double bond relative to the hydroxymethyl group dictates the stereochemical outcome of epoxidation—the critical gateway reaction for carbocyclic nucleoside construction. In 1-hydroxymethyl-3-cyclopentene, the double bond at the 3-position places the alkene distal to the hydroxymethyl-bearing carbon, enabling substrate-directed facial selectivity during epoxidation that can be tuned from modest to excellent (anti:syn up to 8.2:1) by choice of hydroxyl protecting group [1]. The regioisomer cyclopent-2-ene-1-methanol (CAS 13668-59-2), in which the double bond is conjugated with the hydroxymethyl-substituted carbon, exhibits fundamentally different reactivity: epoxidation with mCPBA proceeds without the same stereochemical control, yielding 2,3-epoxy-1-cyclopentanemethanol in 94% chemical yield but lacking the protecting-group-tunable diastereoselectivity that makes the 3-ene isomer indispensable for synthesising specific carbocyclic nucleoside stereoisomers [2]. Furthermore, the physical properties differ substantially—the 3-ene isomer boils at 130.3 °C (760 mmHg) versus a computed 156.4 °C for the 2-ene isomer —affecting purification protocols and procurement specifications. These regioisomeric differences are not interchangeable; selecting the incorrect isomer would lead to divergent stereochemical outcomes and potentially inactive nucleoside analogues.

Quantitative Differentiation Evidence: 1-Hydroxymethyl-3-cyclopentene vs. Analogous Cyclopentene Building Blocks


Epoxidation Diastereoselectivity: Protecting-Group-Tunable anti:syn Ratio from 1.5:1 to 8.2:1

The epoxidation of 1-hydroxymethyl-3-cyclopentene with m-chloroperoxybenzoic acid (mCPBA) exhibits pronounced protecting-group-dependent diastereoselectivity. When the hydroxyl is protected as a tert-butyldimethylsilyl (TBDMS) ether, epoxidation proceeds with an anti:syn ratio of 8.2:1, favouring the anti-epoxide required for carbocyclic nucleoside synthesis. In contrast, the unprotected alcohol or alternative aryl protecting groups yield substantially lower diastereoselectivities. This tunability is unique to the 3-ene regioisomer and has been directly compared within the same study [1]. By comparison, epoxidation of the regioisomeric cyclopent-2-ene-1-methanol with mCPBA (CH₂Cl₂, 0 °C) gives the corresponding epoxide in 94% yield but without reported stereocontrol, and the different allylic strain environment of the 2-ene scaffold precludes the same facial discrimination [2].

Carbocyclic nucleoside synthesis Diastereoselective epoxidation Protecting group strategy

Heck Desymmetrization: Yields up to 80% with Enantiomeric Ratios up to 97:3 and dr > 20:1

Cyclopent-3-en-1-ylmethanol undergoes palladium-catalysed Heck desymmetrization with alkenyl triflates using chiral N,N-ligands, delivering chiral vinyl cyclopentenols with isolated yields reaching 80%, enantiomeric ratios up to 97:3, and diastereoselectivities exceeding 20:1 in most cases [1]. The free hydroxyl group plays a critical mechanistic role, engaging in non-covalent interactions with the cationic Pd(II) complex to direct both enantio- and diastereoselectivity. When the hydroxyl is protected (as in the 4-nitrobenzyl ether derivative 17), the diastereoselectivity pattern shifts, confirming that the free –OH is essential for optimal stereochemical outcomes [1]. This contrasts with cyclopentene substrates lacking a strategically positioned hydroxyl directing group, which generally exhibit lower or unpredictable selectivities in analogous Heck reactions.

Asymmetric catalysis Heck alkenylation Chiral cyclopentenol synthesis

Synthetic Accessibility: 85% Yield via LAH Reduction of 3-Cyclopentene Carboxylic Acid

1-Hydroxymethyl-3-cyclopentene is reliably synthesised by lithium aluminium hydride (LAH) reduction of commercially available 3-cyclopentene-1-carboxylic acid. In a standardised protocol, 3-cyclopentene-1-carboxylic acid (0.500 g, 4.45 mmol) is reduced with LAH (0.508 g, 13.37 mmol, 3 equiv) in anhydrous THF at −78 °C over 6 h, followed by NaOH quench, providing the alcohol in 85% isolated yield after workup . This straightforward one-step reduction contrasts favourably with the multi-step sequences often required to prepare alternative cyclopentene building blocks, such as (±)-cis-4-amino-2-cyclopentene-1-methanol, which necessitates epoxide opening, azide substitution, and reduction steps [1]. The starting carboxylic acid is itself a commodity intermediate, ensuring reliable supply chain and batch-to-batch consistency.

Laboratory-scale synthesis LAH reduction Cost-effective procurement

Physical Property Differentiation: Boiling Point Separated by ~26 °C from the 2-Ene Regioisomer

The two regioisomeric cyclopentene methanols exhibit markedly different boiling points. 1-Hydroxymethyl-3-cyclopentene (3-ene isomer) displays a boiling point of 130.3 °C at 760 mmHg (experimentally determined) , whereas the 2-ene isomer (cyclopent-2-ene-1-methanol, CAS 13668-59-2) has a significantly higher boiling point of approximately 156.4 °C at 760 mmHg (computed) . Density values are nearly identical (0.975 vs. 0.976 g/cm³, both predicted), making boiling point and refractive index (1.486 for the 3-ene; not reported for the 2-ene) the primary physical discriminators. This 26 °C boiling point difference enables unambiguous identification by GC retention time and facilitates distillation-based purification strategies tailored to the specific isomer.

Purification Quality control Regioisomer identification

Carbocyclic Nucleoside Precursor Efficiency: 2-Step Conversion to Iodonium-Coupled Pyrimidine Intermediates

1-Hydroxymethyl-3-cyclopentene serves as the entry point to a highly convergent 2-step synthesis of (±)-r-7-benzyloxymethyl-cyclopenta-cis-[4,5][1,3]-oxazolo[3,2-a]pyrimidinones—versatile precursors to pyrimidine carbocyclic nucleosides [1]. In the first step, benzylation of the alcohol (BnBr, NaH, THF) proceeds in excellent yield. The resulting benzyl ether undergoes iodofunctionalization with N-iodosuccinimide (NIS) in the presence of a pyrimidine base, directly coupling the heterocycle to the carbocyclic scaffold via nucleophilic opening of the iodonium intermediate. This two-step, single-pot-compatible sequence contrasts with traditional linear routes to carbocyclic nucleosides from cyclopentadiene, which typically require 4–6 steps and separate resolution of racemic intermediates [2]. The endocyclic double bond geometry of the 3-ene isomer is critical for the iodofunctionalization regiochemistry; the 2-ene isomer would produce a different iodonium intermediate and consequently different regiochemical outcomes.

Carbocyclic nucleoside Iodofunctionalization Convergent synthesis

Evidence-Backed Application Scenarios for 1-Hydroxymethyl-3-cyclopentene (CAS 25125-21-7)


Diastereoselective Synthesis of Carbocyclic Nucleoside Epoxide Intermediates

Medicinal chemistry groups developing carbocyclic nucleoside analogues (e.g., carbovir, abacavir, entecavir derivatives) should prioritise 1-hydroxymethyl-3-cyclopentene as the entry scaffold. The TBDMS-protected substrate undergoes epoxidation with an anti:syn ratio of 8.2:1 [1], directly providing the anti-epoxide stereochemistry required for subsequent nucleobase introduction. This protecting-group-controlled stereoselectivity eliminates the need for chiral HPLC separation of epoxide diastereomers, streamlining the synthesis of enantiopure carbocyclic nucleosides. The epoxide products (compounds 6–9 in the original study) are established precursors to both purine and pyrimidine carbocyclic nucleosides with documented antiviral activity [1].

Asymmetric Heck Alkenylation for Chiral Cyclopentenol Library Generation

For programmes requiring chiral, densely functionalised cyclopentenols, the Heck desymmetrization of cyclopent-3-en-1-ylmethanol using Pd catalysts with chiral N,N-ligands delivers vinyl cyclopentenols in up to 80% yield with enantiomeric ratios reaching 97:3 and diastereoselectivities consistently above 20:1 [2]. The free hydroxyl group is mechanistically essential, engaging in non-covalent interactions with the Pd(II) centre to direct stereochemistry. This transformation is uniquely effective on the 3-ene scaffold and cannot be replicated with comparable efficiency on the 2-ene isomer or saturated cyclopentane analogues [2].

Convergent Pyrimidine Carbocyclic Nucleoside Synthesis via Iodofunctionalization

Research groups focused on pyrimidine-modified carbocyclic nucleosides (thymine, uracil, cytosine derivatives) benefit from the 2-step benzylation–iodofunctionalization sequence starting from 1-hydroxymethyl-3-cyclopentene [3]. The resulting oxazolo[3,2-a]pyrimidinone intermediates are direct precursors to carbocyclic 2′,3′-dideoxy- and 2′,3′-didehydro-2′,3′-dideoxy nucleosides—a class with established activity against HIV reverse transcriptase. The convergent nature of this route, coupling the pyrimidine base directly to the carbocycle in the key step, significantly reduces step count relative to linear syntheses and is compatible with parallel library synthesis [3][4].

Click Chemistry-Derived 1,2,3-Triazole Carbanucleoside Libraries

The compound serves as the starting material for a click chemistry platform that generates 3′-deoxy-2′-substituted carbanucleoside precursors. Conversion to aziridine (±)-2 followed by azide opening and Cu(I)-catalysed alkyne–azide cycloaddition produces 1,4-disubstituted 1,2,3-triazolo-carbanucleosides [4]. This modular approach enables rapid diversification of the nucleobase mimetic, and the 3-ene scaffold is essential because the initial epoxidation/aziridination regiochemistry is governed by the same protecting-group-dependent stereocontrol established in the 1992 epoxidation study [1][4]. Alternative cyclopentene regioisomers would give different aziridine regioisomers, yielding different constitutional isomers of the final triazole products.

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